(S)-2-Amino-1-(pyrrolidin-1-YL)propane-1-thione hydrochloride
Overview
Description
“(S)-2-Amino-1-(pyrrolidin-1-YL)propane-1-thione hydrochloride” is a chemical compound . It is also known as "(2S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propane-1-thione–hydrogen chloride (1/1)" . It is manufactured by companies like HANGZHOU JHECHEM CO LTD and is available for purchase .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies . For example, the introduction of two morpholine rings in the hybrid molecules containing 1,2,3-thiadiazole and N’-sulfonylamidine moieties was expected to significantly increase their solubility in organic solvents, facilitating the characterization of their chemical and biological properties .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For instance, the key step in the route of synthesis was the interaction of active methylene compounds, containing both amidine and thioamide groups, with arylsulfonyl azides . There are no literature precedents for the synthesis of this type of compounds and their reactions with sulfonyl azides have not been explored before .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, 2,2-dimethyl-1-pyrrolidin-1-ylpropane-1-thione has a molecular formula of C9H17NS and a molecular weight of 171.307 g/mol .Mechanism of Action
Safety and Hazards
Future Directions
The future directions of similar compounds have been discussed . For example, this research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . Furthermore, 4h with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .
properties
IUPAC Name |
(2S)-2-amino-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S.ClH/c1-6(8)7(10)9-4-2-3-5-9;/h6H,2-5,8H2,1H3;1H/t6-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPYPNJLYBHQSN-RGMNGODLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=S)N1CCCC1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=S)N1CCCC1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703868 | |
Record name | (2S)-2-Amino-1-(pyrrolidin-1-yl)propane-1-thione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60703868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
184360-52-9 | |
Record name | (2S)-2-Amino-1-(pyrrolidin-1-yl)propane-1-thione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60703868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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